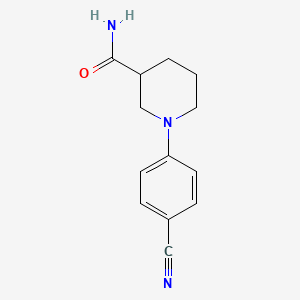![molecular formula C20H19N3O B2675366 N-([2,4'-bipyridin]-4-ylmethyl)-2-(m-tolyl)acetamide CAS No. 2034394-35-7](/img/structure/B2675366.png)
N-([2,4'-bipyridin]-4-ylmethyl)-2-(m-tolyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a type of acetamide, which is an organic compound that includes an acetyl functional group (-COCH3) attached to an amine (-NH2). Acetamides are commonly used in organic synthesis and can be found in various pharmaceuticals .
Synthesis Analysis
Acetamides can be synthesized through the N-acylation of amines using esters as the acyl source . This process involves the use of a catalyst, such as acetic acid, and can afford acetamide products in excellent yields at temperatures ranging from 80–120 °C .Molecular Structure Analysis
The molecular structure of acetamides can be analyzed using various techniques, including IR spectroscopy, mass spectrometry, and NMR spectroscopy .Chemical Reactions Analysis
Acetamides can undergo various chemical reactions, including deamination and hydrolysis . The specific reactions and their mechanisms can depend on the conditions and the presence of other functional groups in the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of acetamides can be influenced by their specific structure. These properties can include solubility, melting point, boiling point, and reactivity .科学的研究の応用
Molecular Docking and Density Functional Theory Studies
Conformational analysis and density functional theory (DFT) studies on similar acetamide molecules have provided insights into their molecular reactivity and stability. For instance, vibrational and spectroscopic studies alongside molecular docking and DFT calculations have been employed to predict the optimized structure and bioactivity potential of related compounds. Such analyses offer a foundation for understanding the antidiabetic activity and inhibitor potential against diabetic nephropathy of similar acetamide derivatives (Asath et al., 2016).
Corrosion Inhibition
Acetamide derivatives have also been synthesized and evaluated as corrosion inhibitors, indicating their potential application in protecting metals against corrosion. The synthesis of 2-(alkylsulfanyl)-N-(pyridin-2-yl)acetamide derivatives and their characterization revealed promising corrosion prevention efficiencies in acidic and oil medium environments (Yıldırım & Cetin, 2008).
Synthetic and Medicinal Chemistry
Further, the rearrangement of 4-amino-3-halo-pyridines through reactions with acyl chlorides has led to the synthesis of pyridin-4-yl α-substituted acetamide products. This process, involving nucleophilic aromatic substitution, showcases the synthetic versatility of acetamide derivatives in creating compounds with potential medicinal applications (Getlik et al., 2013).
Drug Metabolism and Toxicology
Investigations into the metabolism of drugs like acetaminophen have highlighted the role of acetamide derivatives in the formation of bioactive metabolites. The conversion of acetaminophen to N-acetyl-p-benzoquinoneimine (NAPQI) involves acetamide-related pathways, emphasizing the importance of understanding these compounds in pharmacology and toxicology (Högestätt et al., 2005).
Photophysical Properties and Material Science
The preparation of derivatized polymers linked to polypyridylruthenium and their photophysical properties showcase another dimension of acetamide derivatives' applications. These studies demonstrate the potential of such compounds in material science, particularly in the development of novel materials with specific light-emitting properties (Friesen et al., 1998).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-(3-methylphenyl)-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O/c1-15-3-2-4-16(11-15)13-20(24)23-14-17-5-10-22-19(12-17)18-6-8-21-9-7-18/h2-12H,13-14H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUVYAVMIGGLNGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![methyl 5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-6-carboxylate](/img/structure/B2675284.png)
![(3Z)-3-{[(4-chlorophenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2675288.png)

![[5-[4-[(2S,5S,11S,14R)-14-Benzyl-11-(carboxymethyl)-5-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]butylamino]-5-oxopentyl]-triphenylphosphanium;bromide](/img/structure/B2675292.png)

![N-(3-chlorophenyl)-2-{[5-(2-methoxyethyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide](/img/structure/B2675294.png)

![3-(4-fluorophenyl)-1-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2675296.png)
![N-[[4-(4-ethoxyphenyl)-5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2675297.png)
![1-(2-Fluorophenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]methanesulfonamide](/img/structure/B2675298.png)
![Spiro[azetidin-2-one-4,2'-tricyclo(3,3,1,1(3,7))decane]](/img/structure/B2675301.png)

![N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2675303.png)
![N-[(4-Chlorophenyl)-cyanomethyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide](/img/structure/B2675306.png)
